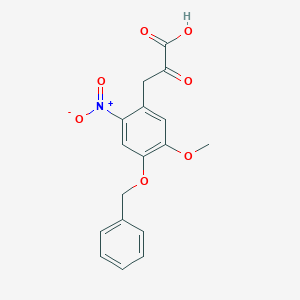
4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid
Übersicht
Beschreibung
4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H15NO7 and its molecular weight is 345.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Benzyloxy-3-methoxy-6-nitrophenylpyruvic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : C16H15N1O5
- Molecular Weight : 301.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The nitro group in its structure may play a crucial role in modulating oxidative stress responses, while the benzyloxy and methoxy groups can enhance lipophilicity, facilitating cellular uptake.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. Studies have evaluated its efficacy against various cancer cell lines, including:
- MCF-7 (Breast Cancer Cell Line)
- MDA-MB-468 (Triple-Negative Breast Cancer Cell Line)
In vitro studies indicate that the compound inhibits cell proliferation in a dose-dependent manner. The growth inhibitory concentration (GI50) values for these cell lines are summarized in Table 1.
Mechanism of Anticancer Activity
The compound's anticancer effects are believed to involve the induction of apoptosis and the inhibition of key signaling pathways associated with cancer cell survival. Specifically, it has been shown to downregulate the phosphorylation of Akt, a critical player in the PI3K/Akt signaling pathway, which is often activated in cancer cells.
Case Studies
-
Study on MCF-7 Cells :
A study conducted by researchers evaluated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential therapeutic applications in hormone-responsive breast cancers. -
Synergistic Effects :
Another study explored the synergistic effects of combining this compound with existing chemotherapeutics like gefitinib. The combination therapy demonstrated enhanced growth inhibition compared to either agent alone, indicating that this compound could serve as an adjunct therapy in treating resistant cancer types.
Toxicity and Safety Profile
While the anticancer potential is promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits low cytotoxicity towards normal cells, but further investigations are necessary to establish its safety in vivo.
Eigenschaften
IUPAC Name |
3-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO7/c1-24-15-8-12(7-14(19)17(20)21)13(18(22)23)9-16(15)25-10-11-5-3-2-4-6-11/h2-6,8-9H,7,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMOIIQOERAKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)C(=O)O)[N+](=O)[O-])OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391361 | |
| Record name | 3-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2495-79-6 | |
| Record name | 3-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















